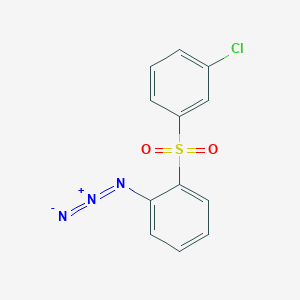![molecular formula C11H7BrN4O B14594528 5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole CAS No. 60838-08-6](/img/structure/B14594528.png)
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a furan ring substituted with a 4-bromophenyl group and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters, using an aldehyde in the presence of reagents like CH2I2 and Et2Zn, followed by oxidation using pyridinium chlorochromate (PCC).
Introduction of the 4-bromophenyl group: The 4-bromophenyl group can be introduced via Suzuki–Miyaura cross-coupling, which involves the reaction of a pseudohalide/organohalide electrophile with an organoboron nucleophile in the presence of a palladium catalyst.
Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSMe).
Major Products
Oxidation: Furanones.
Reduction: 5-[5-(phenyl)furan-2-yl]-2H-tetrazole.
Substitution: 5-[5-(4-substituted phenyl)furan-2-yl]-2H-tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of antimicrobial agents due to its ability to inhibit bacterial growth.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be employed in the synthesis of other complex molecules and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-bromophenyl)furan-2-carbaldehyde
- 5-(4-bromophenyl)furan-2-yl]methanol
- N-(4-bromophenyl)furan-2-yl derivatives
Uniqueness
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole is unique due to the presence of both a furan ring and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these two rings allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
60838-08-6 |
|---|---|
Molekularformel |
C11H7BrN4O |
Molekulargewicht |
291.10 g/mol |
IUPAC-Name |
5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole |
InChI |
InChI=1S/C11H7BrN4O/c12-8-3-1-7(2-4-8)9-5-6-10(17-9)11-13-15-16-14-11/h1-6H,(H,13,14,15,16) |
InChI-Schlüssel |
UUEQYNMHCQPAKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NNN=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


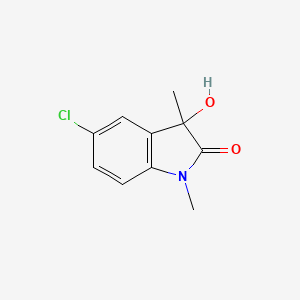
![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
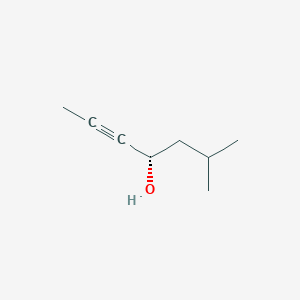
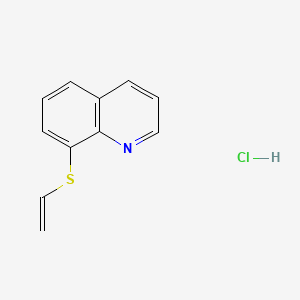


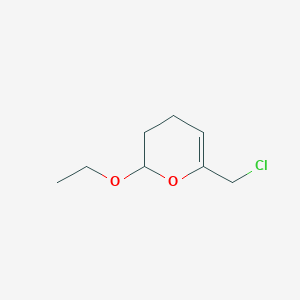
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)
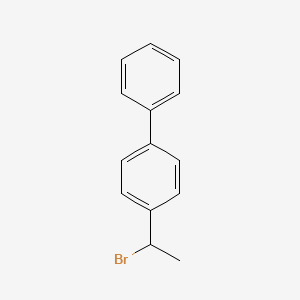
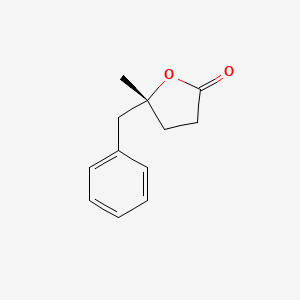
![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)
